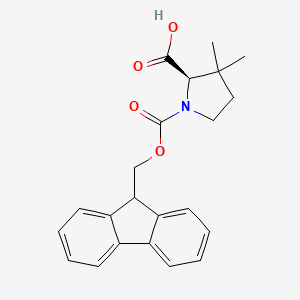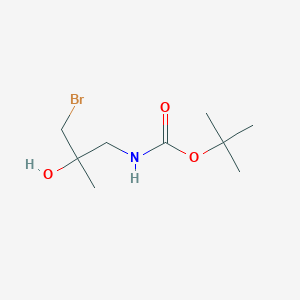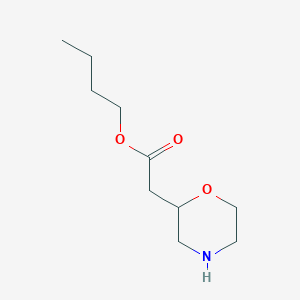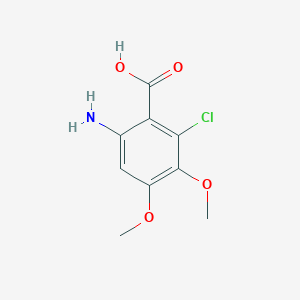
2-Chloro-4-methoxypyridine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-methoxypyridine hydrochloride is an organic compound with the molecular formula C6H6ClNO. It is a derivative of pyridine, characterized by the presence of a chlorine atom at the second position and a methoxy group at the fourth position on the pyridine ring. This compound is commonly used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
2-Chloro-4-methoxypyridine hydrochloride can be synthesized through several methods:
Reaction between 2-chloro-4-nitropyridine and sodium methoxide: This reaction is carried out in the presence of dioxane.
Starting from 4-methoxy-2(1H)-pyridone and 4-nitropyridine N-oxide: This method involves the use of these starting materials to obtain the desired compound.
Chemical Reactions Analysis
2-Chloro-4-methoxypyridine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts and boron reagents.
Scientific Research Applications
2-Chloro-4-methoxypyridine hydrochloride has several applications in scientific research:
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving pyridine derivatives.
Mechanism of Action
The mechanism of action of 2-Chloro-4-methoxypyridine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the conditions. It can also participate in coordination chemistry, forming complexes with metal ions. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
2-Chloro-4-methoxypyridine hydrochloride can be compared with other similar compounds, such as:
2-Chloro-4-methylpyridine: This compound has a methyl group instead of a methoxy group at the fourth position.
2-Chloro-4-methoxypyridine-3-boronic acid: This compound has a boronic acid group at the third position.
2-(Chloromethyl)-4-methoxy-3-methylpyridine hydrochloride: This compound has a chloromethyl group at the second position and a methyl group at the third position
These compounds share similar structural features but differ in their functional groups and specific applications, highlighting the uniqueness of this compound.
Properties
CAS No. |
1951441-96-5 |
|---|---|
Molecular Formula |
C6H7Cl2NO |
Molecular Weight |
180.03 g/mol |
IUPAC Name |
2-chloro-4-methoxypyridine;hydrochloride |
InChI |
InChI=1S/C6H6ClNO.ClH/c1-9-5-2-3-8-6(7)4-5;/h2-4H,1H3;1H |
InChI Key |
IGBWIVZWQLQADR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC=C1)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-([(Tert-butoxy)carbonyl]amino)-4-methoxypentanoic acid](/img/structure/B13086366.png)
![1-[2-(4-Methyl-1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13086375.png)







![tert-Butyl 3-bromo-6,7-dihydro-5H-spiro[imidazo[1,2-a]pyrazine-8,4'-piperidine]-1'-carboxylate](/img/structure/B13086412.png)

![1-[(5-Bromofuran-3-yl)methyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B13086419.png)
